Cas no 78072-66-9 (Caffeine-13C3)

Caffeine-13C3 化学的及び物理的性質
名前と識別子
-
- CAFFEINE (TRIMETHYL-13C3)
- ***
- 1,3,7-tri(methyl)purine-2,6-dione
- CAFFEINE, [TRIMETHYL-13C3]
- Caffeine-13C3 solution
- Caffeine-trimethyl-13C3
- Caffeine-trimethyl-13C3 solution
- Caffeine-13C3
-
- InChIKey: RYYVLZVUVIJVGH-VMIGTVKRSA-N
計算された属性
- 精确分子量: 199.10600
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 何もない
じっけんとくせい
- ゆうかいてん: 234-236.5 °C (lit.)
- フラッシュポイント: 11 °C
- PSA: 56.22000
- LogP: -1.57210
Caffeine-13C3 Security Information
- 危険物輸送番号:UN 1544 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-36/37/38-40-39/23/24/25-23/24/25-11-22
- セキュリティの説明: 7-16-36/37-45-36/37/39-22
-
危険物標識:
- Risk Phrases:R25; R36/37/38; R40; R39/23/24/25; R23/24/25; R11
- 安全术语:7-16-36/37-45-36/37/39-22
Caffeine-13C3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C080101-10mg |
Caffeine-13C3 |
78072-66-9 | 10mg |
$ 138.00 | 2023-09-08 | ||
TRC | C080101-5mg |
Caffeine-13C3 |
78072-66-9 | 5mg |
$ 91.00 | 2023-09-08 | ||
TRC | C080101-50mg |
Caffeine-13C3 |
78072-66-9 | 50mg |
$ 374.00 | 2023-04-18 | ||
TRC | C080101-100mg |
Caffeine-13C3 |
78072-66-9 | 100mg |
$ 626.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1236011-50mg |
Caffeine-trimethyl-13C3 |
78072-66-9 | 99%13C | 50mg |
$2495 | 2024-06-07 | |
A2B Chem LLC | AE03809-50mg |
Caffeine-trimethyl-13C3 |
78072-66-9 | 99%13C | 50mg |
$1863.00 | 2024-04-19 | |
TRC | C080101-25mg |
Caffeine-13C3 |
78072-66-9 | 25mg |
$ 219.00 | 2023-09-08 | ||
TRC | C080101-250mg |
Caffeine-13C3 |
78072-66-9 | 250mg |
$ 1229.00 | 2023-04-18 |
Caffeine-13C3 関連文献
-
Abdu Subaihi,Yun Xu,Howbeer Muhamadali,Shaun T. Mutter,Ewan?W. Blanch,David I. Ellis,Royston Goodacre Anal. Methods 2017 9 6636
Caffeine-13C3に関する追加情報
Introduction to Caffeine-13C3 (CAS No. 78072-66-9)
Caffeine, a well-known central nervous system stimulant, is widely recognized for its role in enhancing alertness and reducing fatigue. The isotope-labeled derivative, Caffeine-13C3, is a particularly valuable compound in the field of pharmaceutical research and biochemical studies due to its unique properties. With a CAS number of 78072-66-9, this compound has garnered significant attention for its applications in metabolic studies and as a tracer in drug development.
The use of stable isotopes like carbon-13 in caffeine provides researchers with a powerful tool for tracing metabolic pathways and understanding the pharmacokinetics of caffeine derivatives. The introduction of three carbon-13 atoms into the caffeine molecule enhances its detectability in nuclear magnetic resonance (NMR) spectroscopy, making it an ideal candidate for detailed structural analysis and dynamic studies.
Recent advancements in mass spectrometry techniques have further highlighted the utility of Caffeine-13C3 in identifying and quantifying caffeine metabolites. These techniques allow for high-resolution separation and detection, enabling researchers to gain deeper insights into the metabolic processes involving caffeine. This has been particularly useful in studying the effects of caffeine on different populations, including those with genetic variations that influence caffeine metabolism.
In addition to its applications in metabolic research, Caffeine-13C3 has found use in clinical trials as an internal standard for quantifying caffeine levels in biological samples. This is crucial for ensuring the accuracy of drug dosages and monitoring patient responses to caffeine-based therapies. The compound's stability and high isotopic purity make it an excellent choice for these applications, where precision is paramount.
The pharmaceutical industry has also explored the use of labeled caffeine derivatives like Caffeine-13C3 in the development of new drugs. By incorporating stable isotopes, researchers can design molecules that mimic the behavior of natural caffeine while offering enhanced therapeutic effects or reduced side effects. This approach has led to promising results in the treatment of neurological disorders, where caffeine's stimulatory properties are beneficial but need to be carefully controlled.
Furthermore, the use of Caffeine-13C3 in academic research has contributed to a better understanding of caffeine's role in various biological systems. Studies have shown that labeled caffeine can be used to investigate the interactions between caffeine and other molecules, providing insights into its mechanisms of action. These findings have not only advanced our knowledge of caffeine but also opened new avenues for developing novel therapeutic strategies.
The synthesis of Caffeine-13C3 is another area where significant progress has been made. Advanced chemical methodologies have enabled the production of high-purity labeled caffeine, ensuring that researchers can conduct their experiments with confidence. The availability of this compound has facilitated numerous collaborative projects between academic institutions and pharmaceutical companies, fostering innovation and accelerating the development of new treatments.
In conclusion, Caffeine-13C3 (CAS No. 78072-66-9) is a versatile compound with wide-ranging applications in pharmaceutical research, metabolic studies, and clinical trials. Its unique properties make it an invaluable tool for understanding the complex interactions involving caffeine and its derivatives. As research continues to evolve, the use of labeled compounds like Caffeine-13C3 will undoubtedly play a crucial role in advancing our knowledge and improving therapeutic interventions.
78072-66-9 (Caffeine-13C3) Related Products
- 1028-33-7(1-N-Hexyltheobromine)
- 31542-63-9(1,3-Dipropyl-7-methylxanthine)
- 83-67-0(Theobromine)
- 6493-05-6(Pentoxifylline)
- 832-66-6(1,3,7,8-Tetramethylzanthine)
- 188297-90-7(Paraxanthine-1-methyl-d3)
- 552-62-5(7-Methyl Xanthine)
- 55242-64-3(3-Methyl-7-propylxanthine)
- 26351-03-1(Caffeine-d3 (1-methyl-d3))
- 652-37-9(Acefylline)




